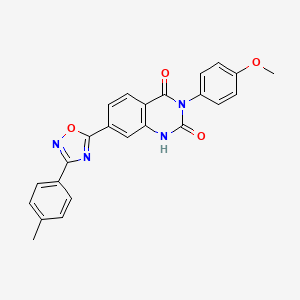

3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of quinazoline derivatives often involves the reaction of appropriate anilines with isocyanates or carbonyl compounds. The specific compound can be synthesized using the following general reaction scheme:

- Starting Materials : 4-methoxyaniline, p-tolyl hydrazine, and appropriate carbonyl compounds.

- Reagents : Use of acetic anhydride or similar reagents to facilitate the formation of the oxadiazole ring.

- Characterization Techniques : The product is typically characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various bacterial strains:

- Gram-positive bacteria : The compound exhibited moderate activity against Staphylococcus aureus.

- Gram-negative bacteria : It also showed some efficacy against Escherichia coli.

- Fungal activity : The compound demonstrated activity against Candida albicans.

In a study where several quinazoline derivatives were tested, the compound displayed inhibition zones ranging from 10 mm to 13 mm against these microorganisms, with Minimum Inhibitory Concentration (MIC) values reported between 70 mg/mL and 80 mg/mL for different strains .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and transcription. Specifically, it acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics . This mechanism helps in combating bacterial resistance by targeting essential pathways in bacteria.

Study 1: Antimicrobial Efficacy

In a comparative study involving multiple quinazoline derivatives, the specific compound was found to be among the top performers in terms of broad-spectrum activity. It surpassed standard antibiotics like ampicillin in certain tests .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| This compound | 12 (S. aureus) | 75 |

| Standard (Ampicillin) | 11 (S. aureus) | 80 |

Study 2: Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications at specific positions on the quinazoline ring could enhance biological activity. For instance, substituents at the 1 and 3 positions of the quinazoline ring were crucial for maintaining antimicrobial efficacy while minimizing toxicity .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study published in 2022, various quinazoline derivatives were synthesized and tested for their antibacterial activity using the Agar well diffusion method. The results demonstrated that certain derivatives displayed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The most promising compounds showed broad-spectrum efficacy comparable to standard antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been investigated. These compounds have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.

Case Study: In Vivo Anti-inflammatory Activity

A series of studies have reported on the synthesis of 4(3H)-quinazolinone derivatives that exhibited significant anti-inflammatory effects in animal models. For instance, specific derivatives demonstrated up to 36.3% inhibition of edema at a dose level of 50 mg/kg . This suggests that the compound could be beneficial in developing new anti-inflammatory drugs.

Other Therapeutic Applications

Beyond antimicrobial and anti-inflammatory effects, quinazoline derivatives are being explored for their role in cancer therapy. The structural diversity provided by substituents like oxadiazole enhances their ability to interact with biological targets involved in cancer progression.

Case Study: Cancer Cell Line Studies

Research has indicated that certain quinazoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This positions them as potential leads for anticancer drug development.

Summary of Applications

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-14-3-5-15(6-4-14)21-26-22(32-27-21)16-7-12-19-20(13-16)25-24(30)28(23(19)29)17-8-10-18(31-2)11-9-17/h3-13H,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWKAOSYDCUDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.